molecular formula C7H14N2O B13309277 5-(Aminomethyl)-6-methylpiperidin-2-one

5-(Aminomethyl)-6-methylpiperidin-2-one

Cat. No.: B13309277
M. Wt: 142.20 g/mol
InChI Key: GVNHYSWEDIAZBW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-methylpiperidin-2-one is a heterocyclic organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reductive amination of 6-methylpiperidin-2-one with formaldehyde and ammonia or an amine source under hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of bio-renewable feedstocks and green chemistry principles is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C or PtO2.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids .

Scientific Research Applications

5-(Aminomethyl)-6-methylpiperidin-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: The compound is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethylpiperidine
  • 5-(Aminomethyl)-2-furanmethanol
  • 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

5-(Aminomethyl)-6-methylpiperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-(aminomethyl)-6-methylpiperidin-2-one

InChI

InChI=1S/C7H14N2O/c1-5-6(4-8)2-3-7(10)9-5/h5-6H,2-4,8H2,1H3,(H,9,10)

InChI Key

GVNHYSWEDIAZBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(=O)N1)CN

Origin of Product

United States

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